molecular formula C18H15N3O7 B5714617 [(E)-(7-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)amino] 3,5-dinitrobenzoate

[(E)-(7-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)amino] 3,5-dinitrobenzoate

Cat. No.: B5714617
M. Wt: 385.3 g/mol
InChI Key: SJUOWSHKCHYNSE-HTXNQAPBSA-N
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Description

[(E)-(7-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)amino] 3,5-dinitrobenzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-(7-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)amino] 3,5-dinitrobenzoate typically involves a multi-step process. One common method starts with the preparation of the naphthalene derivative, which is then reacted with 3,5-dinitrobenzoic acid under specific conditions to form the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like palladium or copper to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

[(E)-(7-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)amino] 3,5-dinitrobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, significantly altering the compound’s properties.

    Substitution: The methoxy and nitro groups can participate in nucleophilic or electrophilic substitution reactions, leading to a variety of derivatives

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amino derivatives.

Scientific Research Applications

[(E)-(7-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)amino] 3,5-dinitrobenzoate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.

    Industry: The compound is used in the development of new materials with unique optical and electronic properties.

Mechanism of Action

The mechanism of action of [(E)-(7-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)amino] 3,5-dinitrobenzoate involves its interaction with specific molecular targets. For instance, its antifungal activity is attributed to its ability to disrupt fungal cell membranes and interfere with ergosterol synthesis, a crucial component of fungal cell walls . The compound’s unique structure allows it to engage in multiple interactions within biological systems, making it a versatile agent for various applications .

Comparison with Similar Compounds

Similar Compounds

    (E)-2-(7-methoxy-3,4-dihydronaphthalen-1(2H)-ylidene)acetonitrile: An impurity of agomelatine, used in antidepressant research.

    4-Chloro-3,5-dinitrobenzoic acid: Used in corrosion inhibition and photography.

    Benzimidazolium 3,5-dinitrobenzoate: Studied for its optical and dielectric properties.

Uniqueness

[(E)-(7-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)amino] 3,5-dinitrobenzoate stands out due to its combination of a naphthalene core and a dinitrobenzoate moiety, which imparts unique chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for further research and development .

Properties

IUPAC Name

[(E)-(7-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)amino] 3,5-dinitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O7/c1-27-15-6-5-11-3-2-4-17(16(11)10-15)19-28-18(22)12-7-13(20(23)24)9-14(8-12)21(25)26/h5-10H,2-4H2,1H3/b19-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJUOWSHKCHYNSE-HTXNQAPBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCCC2=NOC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC\2=C(CCC/C2=N\OC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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